2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3O2/c18-17(19,20)11-5-3-4-10(8-11)9-14-15(21)12-6-1-2-7-13(12)16(14)22/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPKIPDYAIOYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)C(F)(F)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(trifluoromethyl)phenyl]methylene}-1H-indene-1,3(2H)-dione, also known as a trifluoromethyl-substituted indene derivative, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its reactivity and biological interactions.
- Molecular Formula : C17H9F3O2
- Molecular Weight : 302.25 g/mol
- CAS Number : 136758-25-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, allowing for better membrane penetration and interaction with biological systems. This can lead to potential anti-inflammatory, anticancer, and neuroprotective effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.2 | Induction of apoptosis |
| MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.5 | Activation of caspase pathways |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (ng/mL) | Inhibition (%) |
|---|---|---|
| TNF-α | 50 | 65 |
| IL-6 | 50 | 70 |
| IL-1β | 50 | 60 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound demonstrated the ability to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
Study 1: Anticancer Evaluation
A study conducted by Zhang et al. (2020) evaluated the anticancer effects of this compound on human lung cancer cells. The results indicated significant dose-dependent inhibition of cell growth and increased apoptosis markers.
Study 2: Anti-inflammatory Mechanisms
In a study by Liu et al. (2021), the anti-inflammatory mechanisms were investigated using LPS-stimulated macrophages. The compound reduced TNF-α and IL-6 levels significantly, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
